molecular formula C10H12O B14646238 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one CAS No. 54440-50-5

7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one

Cat. No.: B14646238
CAS No.: 54440-50-5
M. Wt: 148.20 g/mol
InChI Key: MNWGWJPOTDJQIV-UHFFFAOYSA-N
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Description

7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one: is a chemical compound with the molecular formula C10H12O2. It is also known by several other names, including (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione and (S)-Hajos-Parrish diketone . This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis of hydrindenones, where the cyclohexanone carbonyl group is protected as an ethylene ketal, followed by stereoselective catalytic hydrogenation . Another method includes the use of palladium dichloride and copper chloride in a DMF-H2O mixture under oxygen .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones, while reduction produces alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one is used as a reactant in the total synthesis of steroidal alkaloids such as cortistatins . It is also employed in the stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti(Oi-Pr)4-promoted photoenolization Diels-Alder reaction .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its unique structure allows for the creation of various derivatives with potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which enable it to participate in the synthesis of bioactive molecules. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.

Comparison with Similar Compounds

  • (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione
  • (+)-7,7a-Dihydro-7α, β-methyl-1,5 (6H)-indandione
  • (S)-Hajos dione
  • (S)-Hajos ketone
  • (S)-Hajos-Wiechert ketone

Uniqueness: 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one is unique due to its specific stereochemistry and the presence of a methyl group at the 7a position. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

54440-50-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

7a-methyl-3,5-dihydro-2H-inden-1-one

InChI

InChI=1S/C10H12O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h3-4,7H,2,5-6H2,1H3

InChI Key

MNWGWJPOTDJQIV-UHFFFAOYSA-N

Canonical SMILES

CC12C=CCC=C1CCC2=O

Origin of Product

United States

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